molecular formula C19H16O5 B11149709 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one

6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one

Cat. No.: B11149709
M. Wt: 324.3 g/mol
InChI Key: PCCDPNRUYJIFJA-UHFFFAOYSA-N
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Description

6-Methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 6 of the coumarin core and a 4-(2-oxopropoxy)phenyl substituent at position 2. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-oxopropoxy group in this compound introduces a ketone-functionalized side chain, which may enhance intermolecular interactions (e.g., hydrogen bonding) and influence solubility or binding affinity in biological systems.

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

6-methoxy-3-[4-(2-oxopropoxy)phenyl]chromen-2-one

InChI

InChI=1S/C19H16O5/c1-12(20)11-23-15-5-3-13(4-6-15)17-10-14-9-16(22-2)7-8-18(14)24-19(17)21/h3-10H,11H2,1-2H3

InChI Key

PCCDPNRUYJIFJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2H-chromen-2-one with 4-(2-oxopropoxy)phenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Structure

The compound features a chromenone core with a methoxy group and a propoxy substituent that enhances its biological activity. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

The biological activities of this compound have been extensively studied, revealing several therapeutic potentials:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties

Anticancer Activity

Research indicates that 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one exhibits significant anticancer properties.

Case Study: MCF-7 Breast Cancer Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound Treatment10075

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of essential cell wall components and leading to bacterial cell death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Properties of Selected Coumarin Derivatives

Compound Name Substituents (Position 3) Yield (%) Melting Point (°C) Spectral Features (Key NMR/IR Peaks) Biological Activity (If Reported) Reference ID
This compound 4-(2-oxopropoxy)phenyl N/A N/A N/A N/A N/A
6-Methoxy-3-(4-(trifluoromethoxy)phenyl)-2H-chromen-2-one (4) 4-(trifluoromethoxy)phenyl 52 Not reported ¹H-NMR: δ 3.86 (s, OCH₃), 7.74 (d, J=8.9 Hz, H-2’,6’) Not reported
6-Methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one (2) 4-(trifluoromethyl)phenyl 80 Not reported ¹H-NMR: δ 3.88 (s, OCH₃), 7.93 (d, J=8.3 Hz, H-3’,5’) Inhibits acetylcholine hydrolysis (56 nM)
8-Methoxy-3-(4-(nitrobenzyl-triazolyl)phenyl)-2H-chromen-2-one (8r) 4-(nitrobenzyl-triazolyl)phenyl 83 180–182 IR: 1600 cm⁻¹ (C=C), 1520 cm⁻¹ (N=N) Not reported
3-(4-(Bromobenzyl-triazolyl)phenyl)-6-bromo-2H-chromen-2-one (8t) 4-(bromobenzyl-triazolyl)phenyl 82 207–209 ¹H-NMR: δ 7.72 (s, Br-C), 13C-NMR: δ 122.3 (C-Br) Not reported
6-Chloro-3-(6-methoxy-2-oxochromene-3-carbonyl)-2H-chromen-2-one 6-methoxy-2-oxochromene-3-carbonyl N/A N/A MS: m/z 382.75 (M⁺) Research use only (no activity reported)

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in compounds 2 and 4 enhance thermal stability and lipophilicity, as evidenced by their high yields (80% and 52%) . In contrast, bromo substituents (e.g., 8t) increase molecular weight and melting points (207–209°C) due to stronger van der Waals interactions .

Spectral Characteristics :

  • Methoxy groups (OCH₃) consistently appear as singlets near δ 3.85–3.88 ppm in ¹H-NMR .
  • Aromatic protons in the 4-substituted phenyl ring resonate as doublets between δ 7.71–7.93 ppm, with coupling constants (J=8.3–8.9 Hz) indicating para-substitution .

Biological Activity

The compound 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one is a member of the chromone family, which has garnered interest due to its diverse biological activities. Chromones and their derivatives have been reported to exhibit various pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide an in-depth examination of the biological activity associated with this specific chromone derivative, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C19H16O4
Molecular Weight: 308.33 g/mol
InChIKey: TZIPNIDPGNDCDB-UHFFFAOYSA-N

The structure of this compound features a chromone backbone with a methoxy group and a phenyl substituent that enhances its biological activity.

Antioxidant Activity

Research has shown that chromones possess significant antioxidant properties. For instance, studies indicate that chromone derivatives can effectively scavenge free radicals, thus protecting cellular components from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

Chromones have demonstrated antimicrobial properties against various pathogens. A study highlighted the efficacy of chromone derivatives against Staphylococcus aureus and Escherichia coli, suggesting their potential as natural antimicrobial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of chromones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). In vitro studies have shown that these compounds can reduce inflammation markers in human cell lines, indicating their therapeutic potential in inflammatory diseases.

Anticancer Properties

Several studies have reported the anticancer effects of chromone derivatives. For example, this compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may activate caspases and modulate signaling pathways involved in cell survival.

Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of COX-2
AnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy
    A study conducted on various chromone derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
  • Cancer Cell Line Study
    In vitro experiments on human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound, suggesting its potential as a chemotherapeutic agent.

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